molecular formula C12H14N4O4S B1681781 Sulfadoxine CAS No. 2447-57-6

Sulfadoxine

Cat. No.: B1681781
CAS No.: 2447-57-6
M. Wt: 310.33 g/mol
InChI Key: PJSFRIWCGOHTNF-UHFFFAOYSA-N
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Description

Sulfadoxine (C₁₂H₁₄N₄O₄S; molecular weight 310.33) is a long-acting sulfonamide antimalarial drug that inhibits Plasmodium falciparum dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway . It is typically administered in combination with pyrimethamine (a dihydrofolate reductase inhibitor) to treat uncomplicated malaria, leveraging synergistic effects to disrupt parasite DNA synthesis . This compound is classified as a bacteriostatic agent and a synthetic analog of para-aminobenzoic acid (PABA), competitively inhibiting DHPS by mimicking PABA . Its pharmacokinetic profile includes a prolonged elimination half-life (6–9 days in humans), enabling intermittent dosing . However, widespread resistance due to DHPS mutations (e.g., A437G, K540E) has reduced its efficacy in many regions .

Preparation Methods

Synthetic Routes: Sulfadoxine can be synthesized through various routes. One common method involves the condensation of 4-aminobenzenesulfonyl chloride with 5,6-dimethoxypyrimidine in the presence of a base. The resulting product is this compound. The reaction can be represented as follows:

4-aminobenzenesulfonyl chloride+5,6-dimethoxypyrimidineThis compound\text{4-aminobenzenesulfonyl chloride} + \text{5,6-dimethoxypyrimidine} \rightarrow \text{this compound} 4-aminobenzenesulfonyl chloride+5,6-dimethoxypyrimidine→this compound

Industrial Production: The industrial production of this compound typically involves large-scale synthesis using optimized conditions. specific industrial methods are proprietary and may vary among manufacturers.

Chemical Reactions Analysis

Types of Reactions: Sulfadoxine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing agents.

Major Products: The major products formed from this compound reactions include derivatives with modified functional groups. These modifications influence the compound’s pharmacological properties.

Scientific Research Applications

Treatment of Malaria

Sulfadoxine is predominantly used in combination with pyrimethamine to treat infections caused by Plasmodium falciparum, particularly in cases where chloroquine resistance is suspected. The combination is effective due to this compound's inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in the malaria parasite .

Efficacy Studies:

  • A study involving 2869 treatments among Kenyan children under five years old highlighted that only 23.5% received the recommended dose, impacting treatment efficacy .
  • Research indicates that intermittent preventive treatment with this compound-pyrimethamine during pregnancy can reduce low birth weight and improve birth outcomes .

Treatment of Bacterial Infections

This compound can also be utilized for treating various bacterial infections, particularly in respiratory and urinary tract infections. Its mechanism involves competing with para-aminobenzoic acid (PABA) to inhibit bacterial folic acid synthesis .

Veterinary Applications

This compound is frequently employed in veterinary medicine to treat infections in livestock. Its effectiveness against various pathogens makes it a valuable tool for managing animal health, particularly in the context of preventing disease outbreaks in herds.

Adverse Reactions

A significant concern with this compound-pyrimethamine is its association with adverse reactions, such as Stevens-Johnson syndrome (SJS). A study documented four cases of SJS among participants in a mass drug administration campaign, highlighting the need for careful monitoring when administering this combination therapy .

CaseAge (years)SexWeight (kg)SymptomsOutcome
112M27Pruritus, vesiculopapular lesions, feverDischarged in good condition
215F43Generalized cutaneous lesions, breathing difficultiesDischarged in good condition
334F65Pruritus, hives, corneal ulcersClinically stable at discharge
450F68Vesicles on lips, dysphagiaImprovement noted post-treatment

Resistance Studies

Research has shown that resistance to this compound-pyrimethamine is becoming increasingly prevalent, especially in sub-Saharan Africa. Molecular markers associated with resistance have been identified, necessitating ongoing surveillance to ensure effective treatment regimens .

Mechanism of Action

Sulfadoxine targets Plasmodium dihydropteroate synthase and dihydrofolate reductase. By competitively inhibiting these enzymes, it disrupts the synthesis of tetrahydrofolate, an essential precursor for nucleotide biosynthesis in the malaria parasite.

Comparison with Similar Compounds

Sulfadoxine belongs to the sulfonamide class, which includes sulfamethoxazole, sulfadiazine, sulfathiazole, and dapsone. Below is a detailed comparison:

Table 1: Structural, Pharmacokinetic, and Pharmacodynamic Comparison

Compound Molecular Weight pKa Target Enzyme Ki (nM)* Half-Life (h) Resistance Mutations (DHPS) Key Clinical Use
This compound 310.33 6.16 ± 0.50 DHPS 1.2–8.5 144–216 A437G, K540E, A581G Malaria (with pyrimethamine)
Sulfamethoxazole 253.28 5.70 DHPS 5.1–12.3 6–12 N/A Bacterial infections (with trimethoprim)
Sulfadiazine 250.28 6.50 DHPS 3.8–9.7 10–17 N/A Toxoplasmosis (with pyrimethamine)
Sulfathiazole 255.32 7.10 DHPS 2.5–10.2 3–7 N/A Historical antibacterial use
Dapsone 248.30 1.12/2.30 DHPS 4.6–15.8 20–30 N/A Leprosy, dermatitis herpetiformis

Ki values (enzymatic inhibition constants) are derived from *Plasmodium falciparum DHPS assays .

Key Findings

Pharmacokinetics :

  • This compound has the longest half-life (6–9 days) among sulfonamides, enabling weekly dosing . In contrast, sulfamethoxazole requires twice-daily administration .
  • Pregnancy increases this compound clearance by 3-fold, while pyrimethamine clearance decreases by 17.5% .

Resistance Profiles :

  • This compound resistance correlates strongly with DHPS mutations (e.g., A437G), which reduce binding affinity . Resistance patterns differ geographically; parasites in East Africa carry K540E mutations, whereas West African strains exhibit A581G variants .
  • Sulfamethoxazole and sulfadiazine are less prone to resistance in malaria but are ineffective against P. falciparum due to intrinsic parasite adaptations .

Analytical Differentiation :

  • Thin-layer chromatography (TLC) fails to distinguish this compound from sulfamethoxazole (Rf similarity) but can detect pyrimethamine absence in counterfeit drugs . HPLC resolves these compounds via distinct retention times (8.24 min for this compound vs. 9.07 min for sulfamethoxazole) .

Efficacy and Toxicity :

  • In a Malawian study, this compound/pyrimethamine therapeutic failure occurred despite similar AUC₀–∞ values (888–932 μg·day/ml) in cured vs. recurrent cases, suggesting resistance rather than pharmacokinetic factors drove outcomes .
  • This compound conjugates with metronidazole (compound 13) exhibit potent antiparasitic activity (IC₅₀ < 0.152 µM) but lower cytotoxicity than dapsone hybrids .

Cross-Resistance :

  • DHPS mutations confer cross-resistance to sulfones (e.g., dapsone) and sulfonamides (e.g., sulfathiazole), with Ki values for this compound correlating strongly with sulfathiazole (r = 0.99) and dapsone (r = 0.96) .

Biological Activity

Sulfadoxine is a sulfonamide antibiotic primarily used in combination with pyrimethamine to treat malaria, particularly infections caused by Plasmodium falciparum. This article explores the biological activity of this compound, focusing on its mechanisms of action, resistance patterns, clinical efficacy, and emerging research findings.

This compound acts by inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial in the folate synthesis pathway of protozoan parasites. By blocking this enzyme, this compound prevents the conversion of para-aminobenzoic acid (PABA) into dihydropteroic acid, effectively disrupting folate production necessary for DNA synthesis and cell division in parasites .

Resistance Mechanisms

Resistance to this compound is a significant concern in malaria treatment. Studies have identified specific mutations in the dhps gene of Plasmodium species that confer resistance. For instance, mutations such as A437G and K540E in P. falciparum have been linked to increased inhibitory concentrations (IC50) against this compound . In P. vivax, the V585 mutation has been associated with intrinsic resistance to this compound, indicating a need for alternative therapeutic strategies .

Table 1: Key Mutations Associated with this compound Resistance

MutationEffect on ResistanceSpecies
A437GIncreased IC50P. falciparum
K540EIncreased IC50P. falciparum
V585Intrinsic resistanceP. vivax

Clinical Efficacy

This compound-pyrimethamine (SP) has been widely used for intermittent preventive treatment (IPT) in malaria-endemic regions, especially among pregnant women and infants. Research indicates that IPT with SP can significantly reduce malaria morbidity and improve birth outcomes. For example, a cluster-randomized controlled trial demonstrated that SP-IPTi reduced clinical malaria incidence by 59% and severe anemia by 50% among infants .

Case Study: IPT with this compound-Pyrimethamine

In a recent study involving 654 pregnant women, those receiving monthly IPT with SP exhibited improved birth weight outcomes compared to those receiving alternative treatments. The incidence of malaria episodes was notably lower in the SP group, highlighting its effectiveness despite emerging resistance issues .

Emerging Research Findings

Recent investigations have also explored this compound's effects beyond malaria treatment. For instance, this compound has been shown to induce gametocytogenesis in Plasmodium berghei, potentially raising concerns about transmission dynamics . Furthermore, organometallic conjugates of this compound have demonstrated moderate activity against Mycobacterium tuberculosis, suggesting potential applications beyond antimalarial therapy .

Q & A

Q. How should researchers design experiments to evaluate sulfadoxine's efficacy against drug-resistant Plasmodium falciparum strains?

Basic Research Focus

  • Methodological Answer : Begin with in vitro susceptibility assays using standardized protocols (e.g., WHO microtest) to determine IC50 values. Include controls for pyrimethamine-resistant strains due to this compound's synergy with antifolates . For in vivo studies, use murine malaria models with genetically modified parasites to mimic resistance mechanisms. Ensure dose-response curves account for pharmacokinetic variability, and validate results with HPLC or LC-MS/MS for metabolite quantification .
  • Key Considerations : Align experimental parameters (e.g., parasite incubation time, drug exposure duration) with clinical pharmacokinetics to ensure translational relevance.

Q. What strategies resolve contradictions in this compound pharmacokinetic data across preclinical and clinical studies?

Advanced Research Focus

  • Methodological Answer : Conduct meta-analyses to identify covariates (e.g., patient age, renal function, co-administered drugs) influencing bioavailability. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate animal data to humans, adjusting for species-specific metabolic pathways . Cross-validate findings via population pharmacokinetics (PopPK) in diverse cohorts, stratifying by genetic polymorphisms in CYP2C9 or NAT2 enzymes.
  • Case Example : A 2024 study detected this compound at 124 µg/kg in porcine muscle via LC-MS/MS but missed oxytetracycline at 7 µg/kg due to sensitivity limits, highlighting the need for method-specific validation .

Q. How can researchers systematically identify gaps in this compound literature to formulate novel hypotheses?

Basic Research Focus

  • Methodological Answer : Perform a PRISMA-guided systematic review, prioritizing in vivo efficacy, resistance markers (e.g., dhps mutations), and combination therapy outcomes. Use tools like PICO (Population: Malaria patients; Intervention: this compound-pyrimethamine; Comparison: Artemisinin-based therapies; Outcome: Treatment failure rates) to structure queries .
  • Data Synthesis : Create evidence tables comparing IC50 values, resistance allele frequencies, and clinical failure rates by region. Critical gaps may include this compound's off-target effects on gut microbiota or synergies with non-antifolate adjuvants.

Q. What analytical validation criteria ensure reliable detection of this compound in complex biological matrices?

Advanced Research Focus

  • Methodological Answer : For LC-MS/MS workflows, validate:
    • Selectivity : No interference at this compound’s retention time (e.g., 3.2 min in C18 columns).
    • Linearity : R<sup>2</sup> > 0.99 over 1–500 µg/L range.
    • Accuracy/Precision : ±15% deviation for QC samples.
    • Ion Ratio Stability : Qualifier-to-target ion ratios within ±30% of reference standards .
  • Case Application : A 2024 study confirmed this compound in porcine muscle using two qualifier ions (m/z 311 → 156 and 245) with a 10% ion ratio deviation, meeting EU Commission criteria .

Q. How should researchers integrate omics data to investigate this compound resistance mechanisms?

Advanced Research Focus

  • Methodological Answer : Combine transcriptomics (RNA-seq of P. falciparum post-treatment) and proteomics (mass spectrometry of parasite lysates) to identify overexpression of DHPS or efflux pumps. Validate via CRISPR-Cas9 knockouts and in vitro susceptibility testing. Use genome-wide association studies (GWAS) to correlate dhps K540E mutations with clinical failure rates in East Africa .
  • Data Integration Tools : Leverage platforms like STRING for protein interaction networks or MetaboAnalyst for metabolic pathway analysis.

Q. What ethical and methodological standards apply to human trials evaluating this compound-based therapies?

Basic Research Focus

  • Methodological Answer : Adhere to CONSORT guidelines for randomized controlled trials (RCTs). Include:
    • Informed Consent : Disclose risks of hypersensitivity reactions (e.g., Stevens-Johnson syndrome) and monitoring protocols.
    • Participant Stratification : By age, pregnancy status, and HIV co-infection to assess safety heterogeneity.
    • Endpoint Definitions : PCR-corrected cure rates at day 28, with intent-to-treat analysis .

Q. How can conflicting in vitro and in vivo data on this compound’s immunomodulatory effects be reconciled?

Advanced Research Focus

  • Methodological Answer : Use ex vivo models (e.g., human peripheral blood mononuclear cells) to simulate immune responses under physiologically relevant drug concentrations. Pair with cytokine profiling (e.g., IL-6, TNF-α) and flow cytometry for T-cell activation markers. Compare results to clinical cohorts using multiplex assays in patient sera .
  • Statistical Approach : Apply mixed-effects models to account for inter-individual variability and confounders like malnutrition or co-infections.

What frameworks guide the development of FINER (Feasible, Interesting, Novel, Ethical, Relevant) research questions on this compound?

Basic Research Focus

  • Methodological Answer :
    • Feasibility : Ensure access to resistant parasite strains or clinical isolates.
    • Novelty : Explore understudied areas (e.g., this compound’s impact on placental malaria).
    • Ethical : Avoid therapeutic trials in regions with >10% dhps mutation prevalence without alternative regimens.
    • Relevance : Align with WHO Global Malaria Programme priorities .

Q. How should researchers address this compound’s environmental persistence in ecotoxicology studies?

Advanced Research Focus

  • Methodological Answer : Deploy LC-MS/MS to quantify this compound in water, soil, and non-target organisms (e.g., Daphnia magna). Assess biodegradation pathways via microbial enrichment cultures and metagenomic sequencing. Model ecological risks using hazard quotients (HQ = measured environmental concentration/predicted no-effect concentration) .

Q. What statistical methods are optimal for analyzing this compound’s synergistic interactions with antimalarial adjuvants?

Advanced Research Focus

  • Methodological Answer : Use Chou-Talalay combination index (CI) analysis:
    • CI < 1: Synergy; CI = 1: Additivity; CI > 1: Antagonism.
    • Validate with isobolograms and dose-reduction indices. For clinical data, apply Bayesian hierarchical models to estimate synergy magnitudes across populations .

Properties

IUPAC Name

4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4S/c1-19-10-11(14-7-15-12(10)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PJSFRIWCGOHTNF-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
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Molecular Formula

C12H14N4O4S
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DSSTOX Substance ID

DTXSID6023608
Record name Sulfadoxine
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Molecular Weight

310.33 g/mol
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Physical Description

Solid
Record name Sulfadoxine
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Solubility

2.96e-01 g/L
Record name Sulfadoxine
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CAS No.

2447-57-6
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Melting Point

190-194 °C, 190 - 194 °C
Record name Sulfadoxine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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